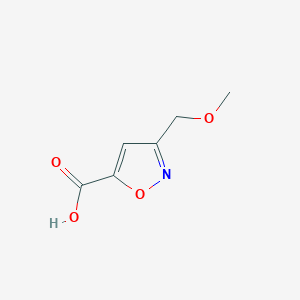

3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid

Description

3-(Methoxymethyl)-1,2-oxazole-5-carboxylic acid is a substituted isoxazole derivative characterized by a methoxymethyl (-CH₂-O-CH₃) group at position 3 and a carboxylic acid (-COOH) group at position 5 of the oxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, often utilized in pharmaceuticals and agrochemicals due to their bioactivity and synthetic versatility .

Properties

IUPAC Name |

3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-3-4-2-5(6(8)9)11-7-4/h2H,3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUFYGCJOJADGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable nitrile or amide, the oxazole ring can be formed through cyclization reactions involving reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety profiles. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines or alcohols.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

3-(Methoxymethyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The methoxymethyl and carboxylic acid groups can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

The following analysis compares 3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid with structurally and functionally related isoxazole derivatives, based on substituent effects, biological activity, and synthetic pathways.

Substituent Effects on Physicochemical Properties

Key Observations :

- The methoxymethyl group introduces an ether functionality, likely improving solubility compared to hydrophobic aryl or alkyl substituents (e.g., 3-methyl or 3-phenyl analogs) .

- Carboxylic acid at position 5 is conserved across analogs, enabling hydrogen bonding and coordination with metals or enzymes .

Biological Activity

3-(Methoxymethyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid is C₅H₇NO₃. It features an oxazole ring, which is a five-membered ring containing nitrogen and oxygen, contributing to its biological activity. The methoxymethyl and carboxylic acid functional groups enhance its solubility and reactivity.

Biological Activity

Research indicates that 3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been found to inhibit various enzymes, particularly those involved in metabolic pathways. For example, it has shown potential as an inhibitor of monoamine oxidase (MAO), which plays a critical role in neurotransmitter degradation .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This activity could be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

- Ligand Properties : The compound acts as a ligand for transition metals, suggesting potential applications in coordination chemistry and catalysis .

The mechanism by which 3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxazole moiety interacts with specific enzymes or receptors, altering their activity. This interaction may involve:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with active sites of enzymes.

- π–π Interactions : The aromatic nature of the oxazole ring may facilitate π–π stacking interactions with nucleobases or other aromatic residues in proteins.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Enzyme Inhibition

In vitro assays showed that the compound inhibited MAO activity by up to 65% at a concentration of 100 µM. This suggests a promising avenue for developing treatments for conditions related to neurotransmitter imbalances.

| Concentration (µM) | MAO Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.